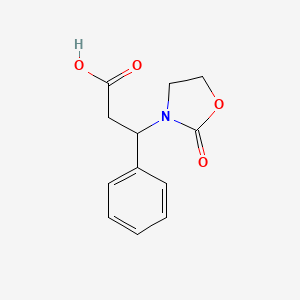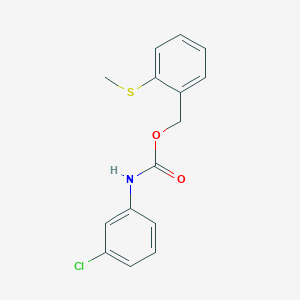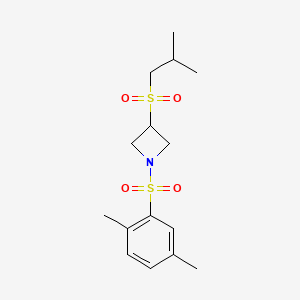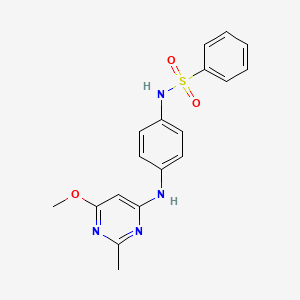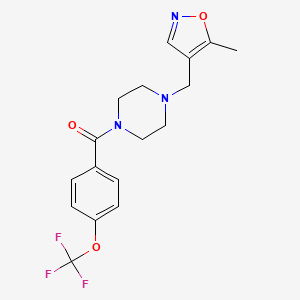
(4-((5-Méthylisoxazol-4-yl)méthyl)pipérazin-1-yl)(4-(trifluorométhoxy)phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H18F3N3O3 and its molecular weight is 369.344. The purity is usually 95%.
BenchChem offers high-quality (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications analgésiques
Les dérivés d'isoxazole, tels que le composé en question, ont montré un potentiel en tant qu'analgésiques . Cela signifie qu'ils pourraient être utilisés dans le développement de nouveaux médicaments contre la douleur.
Applications anti-inflammatoires
Ces composés ont également démontré des propriétés anti-inflammatoires . Cela suggère qu'ils pourraient être utilisés dans le traitement des affections caractérisées par une inflammation.
Applications anticancéreuses
Il existe des preuves suggérant que les dérivés d'isoxazole peuvent avoir des effets anticancéreux . Par exemple, une bibliothèque de dérivés substitués (1-(benzyl)-1H-1,2,3-triazol-4-yl)(pipérazin-1-yl)méthanone a été synthétisée et criblée pour son activité cytotoxique in vitro contre diverses cellules cancéreuses .
Applications antimicrobiennes
Les dérivés d'isoxazole se sont avérés posséder des propriétés antimicrobiennes . Cela signifie qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antimicrobiens.
Applications antivirales
Ces composés ont également montré un potentiel en tant qu'antiviraux . Cela suggère qu'ils pourraient être utilisés dans le traitement des infections virales.
Applications anticonvulsivantes
Les dérivés d'isoxazole ont démontré des propriétés anticonvulsivantes . Cela signifie qu'ils pourraient être utilisés dans le développement de nouveaux traitements pour les affections caractérisées par des convulsions.
Applications antidépressives
Ces composés ont également montré un potentiel en tant qu'antidépresseurs . Cela suggère qu'ils pourraient être utilisés dans le traitement des troubles dépressifs.
Applications immunosuppressives
Les dérivés d'isoxazole se sont avérés posséder des propriétés immunosuppressives . Cela signifie qu'ils pourraient être utilisés dans le traitement des affections caractérisées par une réponse immunitaire excessive.
Propriétés
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-12-14(10-21-26-12)11-22-6-8-23(9-7-22)16(24)13-2-4-15(5-3-13)25-17(18,19)20/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRWFLUHPVBEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2584500.png)
![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one](/img/structure/B2584501.png)
![4-(2-{[(2-fluoroanilino)carbothioyl]amino}ethyl)-N-(2-fluorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2584502.png)
![4-ethyl-3-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2584503.png)
![{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2584504.png)
![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)

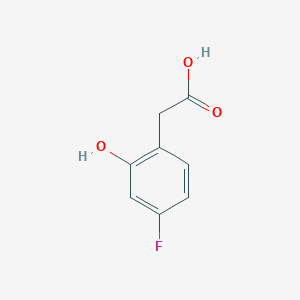
![N-[(3R,4R)-4-Hydroxyoxan-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2584514.png)
